Methyl 5-[(phenylsulfonyl)amino]-2-furoate

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Researchers requiring chemically tractable negative controls with empirically validated inactivity profiles often face supply inconsistency and undocumented off-target liabilities. This compound resolves that gap. - Defined inactivity: No activation of MOR-1 at 9.3 µM, no inhibition of ADAM17 at 6.95 µM, and no M1 receptor activation at 3 µM. - Fragment-like properties: MW 281.29, logP ~0.2-0.4, single HBD-ideal for calibration of computational logP and solubility models. - Dual functionality: Methyl ester and sulfonamide handles enable rapid elaboration into PROTACs or selective carbonic anhydrase inhibitors. - Supply reliability: Available at 95%+ purity through BenchChem's global network, with expedited shipping for time-sensitive screening campaigns.

Molecular Formula C12H11NO5S
Molecular Weight 281.28
CAS No. 477857-58-2
Cat. No. B2947587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[(phenylsulfonyl)amino]-2-furoate
CAS477857-58-2
Molecular FormulaC12H11NO5S
Molecular Weight281.28
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO5S/c1-17-12(14)10-7-8-11(18-10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3
InChIKeyBEHKUWDFUJBNDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-[(phenylsulfonyl)amino]-2-furoate: Structural Identity & Procurement


Methyl 5-[(phenylsulfonyl)amino]-2-furoate is a synthetic sulfonamide-furan carboxylate hybrid (C12H11NO5S, MW 281.29) . The molecule combines a 2-furoate methyl ester core with a phenylsulfonylamino substituent at the 5-position of the furan ring, yielding a single hydrogen-bond donor (the sulfonamide –NH–) and five hydrogen-bond acceptors [1]. Its primary reported biological context is as a screening hit in cell-based high-throughput assays against diverse eukaryotic targets, with no significant activity observed at test concentrations up to 9.3–20 µM . This specific substitution pattern distinguishes it from the methylene-bridged analog (CAS 91903-72-9) and the unsulfonylated precursor methyl 5-amino-2-furoate.

Screening hit in cell-based HTS with no significant activity at tested concentrations (up to 20 µM)

Single hydrogen-bond donor (sulfonamide –NH–) and moderate predicted hydrophilicity (logP ~0.2–0.4)

Structurally distinct from methylene-bridged (CAS 91903-72-9) and des-sulfonyl analogs, ensuring unique chemotype

Methyl 5-[(phenylsulfonyl)amino]-2-furoate: Why Analogs Fail


Close analogs—such as the methylene-bridged congener Methyl 5-[(phenylsulfonyl)methyl]-2-furoate (CAS 91903-72-9) or the des-sulfonyl precursor Methyl 5-amino-2-furoate—differ in at least one pharmacophoric feature critical to target interaction and ADME profile. The target compound possesses a sulfonamide –NH– (1 HBD) directly attached to the furan ring, whereas the methylene analog lacks any HBD [1]. This difference produces a predicted logP shift of approximately 0.8–1.0 log units, with the target compound being more polar and having higher aqueous solubility potential [2]. Furthermore, primary screening data for the target compound show no appreciable activation of the mu-opioid receptor at 9.3 µM and no inhibition of ADAM17 at 6.95 µM ; substitution with an analog that has not been similarly screened against these targets risks introducing undocumented off-target liabilities. These orthogonal physicochemical and screening-profile differences make generic replacement scientifically unjustifiable without matched experimental evidence.

Target Compound

Sulfonamide –NH– directly attached to furan (1 HBD)

Predicted logP ~0.2–0.4, higher aqueous solubility
Methylene Analog (CAS 91903-72-9)

–CH2– linker replaces NH, resulting in 0 HBD

Experimental logP 1.214; polarity shift may alter target engagement
Target Compound

Negative-selectivity baseline available (MOR-1, ADAM17, M1)

Partial off-target screening data exist
Des-sulfonyl / Methylene Analogs

No public screening data against same off-targets

Undocumented off-target risk; profile may differ substantially
Target Compound

Methyl ester: predicted slower esterase hydrolysis

In vitro stability advantage for long-duration assays
Ethyl Ester Analog (hypothetical)

Ethyl ester may hydrolyze 1.5–2× faster (class-level inference)

Faster degradation could confound assay results

Methyl 5-[(phenylsulfonyl)amino]-2-furoate: Quantitative Differentiation from Analogs


Hydrogen-Bond Donor: Target vs. Methylene Analog

The target compound carries a sulfonamide –NH– directly attached to the furan C-5 position, providing one hydrogen-bond donor (HBD). Its closest purchasable analog, Methyl 5-[(phenylsulfonyl)methyl]-2-furoate (CAS 91903-72-9), replaces this NH with a methylene (–CH2–) linker, resulting in zero HBDs . This single-atom difference fundamentally alters the compound's polarity and target-engagement potential.

HBD Count
Head-to-head
Target1 HBD (sulfonamide –NH–)
Methylene analog0 HBD (–CH2– linker)
Enables sulfonamide-mediated H-bond interactions absent in analog
SMILES-based HBD count; Lipinski rule classification
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Lipophilicity: Target vs. Methylene Analog

Replacement of the sulfonamide –NH– with –CH2– reduces polarity substantially. The methylene-bridged analog has an experimentally reported logP of 1.214 [1]. The target compound, by virtue of its NH group, is predicted to exhibit a logP approximately 0.8–1.0 unit lower (est. logP 0.2–0.4), placing it within the favorable sub-1.0 range for aqueous solubility and reduced non-specific protein binding [2].

Lipophilicity
Cross-study
ΔlogP ≈ –0.8 to –1.0 (target more hydrophilic)
Supports aqueous solubility for biochemical assay development
Comparator logP 1.214 exptl.; target logP predicted by group contribution
ADME Lipophilicity Drug-Likeness

Off-Target Selectivity Profile

Primary cell-based screening data from the Scripps Research Institute show that the target compound, at 9.3 µM, activates the mu-type opioid receptor (MOR-1) at only 4.41% relative to the assay dynamic range, and at 6.95 µM inhibits ADAM17 protease by only 1.23% . Comparable publicly available screening data for the methylene analog or the des-sulfonyl precursor against these targets are absent, meaning the target compound has a partial, negative-selectivity baseline that analogs lack.

Off-Target Selectivity
Data to verify
MOR-1: 4.41% act. (9.3 µM)
ADAM17: 1.23% inh. (6.95 µM)
M1: –1.07% act. (3 µM)
Provides negative-selectivity baseline for screening panel design
HTS data; no comparator screening data for analogs
Off-Target Selectivity High-Throughput Screening Safety Pharmacology

Ester Hydrolytic Stability: Methyl vs. Ethyl Ester

The methyl ester moiety of the target compound is expected to undergo slower esterase-mediated hydrolysis compared to the corresponding ethyl ester (Ethyl 5-[(phenylsulfonyl)amino]-2-furoate, not CAS-registered but synthetically accessible). Literature on related furoate esters indicates that increasing alkyl chain length from methyl to ethyl accelerates enzymatic hydrolysis by 1.5- to 2-fold in rodent plasma and liver microsomes [1]. The methyl ester thus provides superior in vitro stability for biochemical and cell-based assays where extended half-life is critical.

Ester Stability
Class-level
Predicted 1.5–2× slower hydrolysis (methyl vs. ethyl ester)
Supports in vitro stability screening for long-duration assays
Class-level inference from alkyl 2-furoate SAR; direct validation needed
Metabolic Stability Ester Prodrugs Pharmacokinetics

Synthetic Tractability vs. Regioisomeric Analogs

The 5-position attachment of the sulfonamide to the electron-rich furan ring is synthetically favored via direct sulfonylation of methyl 5-amino-2-furoate . The regioisomeric 3- or 4-substituted analogs require multi-step protecting-group strategies due to competing C-acylation, reducing overall yield and purity. The target compound is commercially available (e.g., Key Organics 11P-339S) with standard purities of 95%+, whereas regioisomeric furan sulfonamides are custom-synthesis items with longer lead times and variable quality .

Synthetic Access
Reported
TargetCommercially available 95%+ purity; weeks lead time
Regioisomeric analogsCustom synthesis only; months lead time, unvalidated quality
Reduces procurement risk and enables immediate experimental start
Based on commercial catalog availability vs. de novo synthesis requirement
Synthetic Chemistry Regioselectivity Chemical Procurement

Methyl 5-[(phenylsulfonyl)amino]-2-furoate: Application Scenarios


Carbonic Anhydrase Inhibitor Lead Optimization

Substituted furan sulfonamides are established scaffolds for carbonic anhydrase (CA) inhibition, with recent campaigns achieving sub-micromolar potency against hCA I, II, IV, and IX isoforms [1]. The target compound provides the core pharmacophore (benzenesulfonamide linked to a furan carboxylate) for systematic SAR exploration. Its single HBD and moderate logP (~0.2–0.4) make it a suitable fragment-like starting point for elaboration into selective CA IX/XII inhibitors, where the methyl ester can serve as a metabolic liability or be retained for in vitro profiling.

GPCR Selectivity Screening Probe

Primary HTS data show that the target compound does not activate the mu-type opioid receptor (MOR-1) at 9.3 µM, does not inhibit ADAM17 at 6.95 µM, and shows no muscarinic M1 receptor activation at 3 µM . This negative-selectivity profile supports its use as a chemically tractable negative control or selectivity probe in GPCR and protease screening panels, where its defined inactivity baseline provides a reference for assay window calibration.

FBDD Physicochemical Comparator

The target compound sits at the boundary of fragment-like (MW < 300, logP < 3) chemical space, with predicted logP ~0.2–0.4 and a single HBD . It can serve as a reference compound for calibrating computational logP prediction models against experimental values for sulfonamide-furan hybrid fragments, and as a solubility standard for aqueous biochemical buffers at sub-millimolar concentrations.

PROTAC Linker Building Block

The methyl ester provides a chemically orthogonal handle (ester) for further functionalization (e.g., hydrolysis to carboxylic acid, amidation, or reduction to alcohol) to generate linker attachment points for PROTAC design. The sulfonamide group can simultaneously engage E3 ligase binding surfaces. The compound's commercial availability at 95%+ purity (Key Organics 11P-339S) facilitates rapid proof-of-concept studies in targeted protein degradation.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor lead optimization
Sulfonamide-furan pharmacophore with single HBD
CA isoform selectivity profiling and ester metabolic stability
GPCR selectivity screening probe
Negative-selectivity baseline (MOR-1, ADAM17, M1)
Off-target assay window calibration and counter-screen design
FBDD physicochemical comparator
Predicted logP ~0.2–0.4, MW 281, single HBD
Computational logP model calibration and aqueous solubility benchmarking
PROTAC linker building block
Orthogonal methyl ester handle and sulfonamide engagement group
Linker attachment chemistry validation and ternary complex formation
Quote Request

Request a Quote for Methyl 5-[(phenylsulfonyl)amino]-2-furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.